molecular formula C8H15N B2950215 4-Methylhepta-1,6-dien-4-amine CAS No. 19243-49-3

4-Methylhepta-1,6-dien-4-amine

Cat. No.: B2950215
CAS No.: 19243-49-3
M. Wt: 125.215
InChI Key: LISDOJRNQJDFDI-UHFFFAOYSA-N
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Description

4-Methylhepta-1,6-dien-4-amine is an organic compound with the molecular formula C8H15N It is characterized by the presence of a methyl group and a double bond in its heptadiene structure, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylhepta-1,6-dien-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylhept-1,6-diene with ammonia or an amine source under catalytic conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the addition of the amine group to the diene structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes where the starting materials are reacted in continuous flow reactors. The use of high-pressure and high-temperature conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methylhepta-1,6-dien-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-Methylhepta-1,6-dien-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylhepta-1,6-dien-4-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The double bonds in the structure may also participate in reactions that modulate the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylhept-1-ene: Lacks the amine group, making it less reactive in certain chemical reactions.

    Hepta-1,6-dien-4-amine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

    4-Methylhepta-1,6-dien-3-amine: Positional isomer with the amine group at a different position, leading to different reactivity and applications.

Uniqueness

4-Methylhepta-1,6-dien-4-amine is unique due to the combination of its methyl group, double bonds, and amine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-methylhepta-1,6-dien-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-4-6-8(3,9)7-5-2/h4-5H,1-2,6-7,9H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISDOJRNQJDFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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